molecular formula C21H30N2O5 B13154680 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime

3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime

Cat. No.: B13154680
M. Wt: 390.5 g/mol
InChI Key: JEXHQZPMUKFOIV-SSDVNMTOSA-N
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Description

(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehydeO-(2-(2,6-dimethylmorpholino)-2-oxoethyl)oxime is a complex organic compound that features a combination of aromatic, ether, and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehydeO-(2-(2,6-dimethylmorpholino)-2-oxoethyl)oxime typically involves multiple steps:

    Formation of the Aldehyde: The starting material, 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, can be synthesized through the alkylation of 4-methoxyphenol with cyclopentyl bromide, followed by formylation using a Vilsmeier-Haack reaction.

    Oxime Formation: The aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

    Oxime Ether Formation: The oxime is further reacted with 2-(2,6-dimethylmorpholino)-2-oxoethyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyclopentyloxy groups.

    Reduction: Reduction reactions can target the oxime group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the substituent introduced to the aromatic ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehydeO-(2-(2,6-dimethylmorpholino)-2-oxoethyl)oxime depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde oxime
  • (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehydeO-(2-(dimethylamino)-2-oxoethyl)oxime

Uniqueness

The presence of the 2-(2,6-dimethylmorpholino)-2-oxoethyl group distinguishes this compound from its analogs, potentially offering unique properties such as enhanced stability, solubility, or biological activity.

Properties

Molecular Formula

C21H30N2O5

Molecular Weight

390.5 g/mol

IUPAC Name

2-[(E)-(3-cyclopentyloxy-4-methoxyphenyl)methylideneamino]oxy-1-(2,6-dimethylmorpholin-4-yl)ethanone

InChI

InChI=1S/C21H30N2O5/c1-15-12-23(13-16(2)27-15)21(24)14-26-22-11-17-8-9-19(25-3)20(10-17)28-18-6-4-5-7-18/h8-11,15-16,18H,4-7,12-14H2,1-3H3/b22-11+

InChI Key

JEXHQZPMUKFOIV-SSDVNMTOSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)CO/N=C/C2=CC(=C(C=C2)OC)OC3CCCC3

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CON=CC2=CC(=C(C=C2)OC)OC3CCCC3

Origin of Product

United States

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